4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, with the chemical formula and a molecular weight of 251.64 g/mol, is a compound that has garnered attention in various fields of scientific research due to its potential biological activities and applications in organic synthesis. This compound is classified as an aryl sulfonamide derivative, which indicates its structural characteristics and functional groups that play a significant role in its reactivity and biological interactions.
4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid is classified under:
The synthesis of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid typically involves two main steps:
The reaction conditions for the synthesis are critical for achieving high yields and purity. For instance:
The molecular structure of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid features:
The compound's structural integrity can be analyzed using various spectroscopic techniques such as:
4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid can participate in several chemical reactions:
Common reagents used in these reactions include:
As an aryl sulfonamide derivative, 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid primarily functions by inhibiting bacterial growth through interference with folic acid synthesis, a critical pathway for DNA replication in bacteria.
Research indicates that compounds within this class can effectively inhibit enzymes involved in folate metabolism, leading to reduced bacterial proliferation. This mechanism highlights its potential as an antimicrobial agent .
Relevant analyses such as thermal stability tests and solubility studies are essential for understanding the compound's behavior under various conditions .
4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid has diverse applications across several scientific domains:
4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid (CAS RN: 14556-98-0) is a multifunctional aryl sulfonamide derivative with the molecular formula C₇H₆ClNO₅S and a molecular weight of 251.64 g/mol. Structurally, it features a benzoic acid core substituted at the 4-position by chlorine, the 2-position by a hydroxyl group, and the 5-position by a sulfamoyl moiety (–SO₂NH₂). This arrangement confers both acidic properties (pKa ≈ 2.01) and hydrogen-bonding capacity [1] [7]. The compound typically presents as a white to off-white solid with a melting point of 251–256°C (decomposition) and limited solubility in polar solvents like DMSO or methanol [1] [5].
Table 1: Chemical Identifiers of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid
Property | Value |
---|---|
CAS Registry Number | 14556-98-0 |
IUPAC Name | 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid |
Molecular Formula | C₇H₆ClNO₅S |
Molecular Weight | 251.64 g/mol |
Synonyms | Furosemide Impurity 37; 4-Chloro-5-sulfamoylsalicylic acid; ACK6WLQ73T (FDA UNII) |
MDL Number | MFCD00988990 |
Storage Conditions | Sealed, dry, 2–8°C |
Its nomenclature follows substitutive IUPAC conventions, though it is frequently referenced by trivial names in pharmaceutical contexts, such as "Furosemide Impurity 37", reflecting its role as a synthetic intermediate or degradant of loop diuretics [1] [4].
The compound emerged during the systematic exploration of benzoic acid sulfonamides in the mid-20th century, coinciding with the expansion of sulfa drug chemistry. Sulfonamides, characterized by the –SO₂NH₂ group, were first recognized for antibacterial properties following the 1935 discovery of Prontosil. Research subsequently diversified into non-antibiotic applications, including diuretics and enzyme inhibitors [3] [8]. 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid was identified as a structural analog of key pharmacophores like furosemide and bumetanide, sharing their salicylic acid-sulfonamide backbone critical for Na⁺/K⁺/Cl⁻ cotransporter inhibition [6]. Its synthesis typically involves chlorosulfonation of 4-chlorosalicylic acid derivatives, followed by amidation – a route refined during studies on sulfonamide bioisosteres for renal transport modulation [1] [9]. The compound’s crystallization and spectroscopic characterization (e.g., SCXRD, FT-IR) in the 2010s provided foundational insights into hydrogen-bonding networks in sulfamoyl-bearing crystals, influencing supramolecular design [3].
This compound serves as a versatile scaffold in medicinal and materials chemistry due to its three tunable sites: the sulfamoyl group, carboxylic acid, and phenolic chlorine. Key research applications include:
Table 2: Key Research Applications of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid
Research Area | Role of Compound | Findings |
---|---|---|
Diuretic Synthesis | Pharmaceutical intermediate/impurity | Critical for quality control of furosemide [1] |
cPLA₂α Inhibition | Precursor to N-substituted benzhydrylindole derivatives | IC₅₀ values down to 0.21 µM in analogs [9] |
Carbonic Anhydrase Inhibition | Core scaffold for isoform-selective inhibitors | Kᵢ = 3.3–7.0 nM against hCA II [8] |
Antibacterial Agents | Model for sulfonamide bioactivity optimization | Moderate inhibition of V. cholerae β-CA [3] |
Crystal Engineering | Hydrogen-bonding template | Forms dimers via O–H⋯O and N–H⋯O interactions [3] |
These facets underscore its dual utility as a synthetic building block and a probe for structure-activity relationships in sulfonamide chemistry [1] [6] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1